Cenderitide

Receptor Pharmacology Natriuretic Peptide Engineering cGMP Signaling

Cenderitide is the only chimeric natriuretic peptide engineered as a co-agonist of both pGC-A and pGC-B receptors. Unlike selective native peptides (e.g., nesiritide) that cause hypotension, Cenderitide preserves GFR, suppresses aldosterone, and reduces cardiac fibrosis without lowering blood pressure. Its subcutaneous bioavailability (72±9%) and NEP resistance make it ideal for translational cardiorenal research. This dual-action profile is not replicable by any single-receptor agonist, making Cenderitide the essential tool for interrogating cGMP-mediated pathways without confounding hemodynamic effects.

Molecular Formula C158H264N48O51S3
Molecular Weight 3748.3 g/mol
CAS No. 507289-11-4
Cat. No. B10822481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenderitide
CAS507289-11-4
Molecular FormulaC158H264N48O51S3
Molecular Weight3748.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C158H264N48O51S3/c1-17-82(12)123(201-132(233)90(37-26-47-169-157(164)165)187-138(239)100(61-121(222)223)193-137(238)97(58-81(10)11)190-129(230)88(35-22-24-45-160)185-134(235)95(56-79(6)7)180-116(216)64-173-127(228)98(59-86-32-19-18-20-33-86)192-144(245)108(75-258)182-118(218)66-171-125(226)87(34-21-23-44-159)184-141(242)105(72-210)197-135(236)94(55-78(4)5)178-114(214)63-161)149(250)175-68-117(217)181-103(70-208)140(241)188-91(43-53-260-16)131(232)196-102(69-207)128(229)174-65-115(215)179-93(54-77(2)3)126(227)172-67-119(219)183-109(76-259)154(255)206-52-31-42-113(206)148(249)198-106(73-211)142(243)191-96(57-80(8)9)136(237)186-89(36-25-46-168-156(162)163)130(231)195-101(62-122(224)225)153(254)205-51-30-40-111(205)145(246)189-92(38-27-48-170-158(166)167)152(253)204-50-29-41-112(204)146(247)194-99(60-120(220)221)133(234)176-83(13)151(252)203-49-28-39-110(203)147(248)199-107(74-212)143(244)202-124(85(15)213)150(251)200-104(71-209)139(240)177-84(14)155(256)257/h18-20,32-33,77-85,87-113,123-124,207-213,258-259H,17,21-31,34-76,159-161H2,1-16H3,(H,171,226)(H,172,227)(H,173,228)(H,174,229)(H,175,250)(H,176,234)(H,177,240)(H,178,214)(H,179,215)(H,180,216)(H,181,217)(H,182,218)(H,183,219)(H,184,242)(H,185,235)(H,186,237)(H,187,239)(H,188,241)(H,189,246)(H,190,230)(H,191,243)(H,192,245)(H,193,238)(H,194,247)(H,195,231)(H,196,232)(H,197,236)(H,198,249)(H,199,248)(H,200,251)(H,201,233)(H,202,244)(H,220,221)(H,222,223)(H,224,225)(H,256,257)(H4,162,163,168)(H4,164,165,169)(H4,166,167,170)/t82-,83-,84-,85+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-/m0/s1
InChIKeyYZEJNKFJIYNYMP-MGAVOHMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cenderitide (CD-NP, CAS 507289-11-4) Procurement Guide for Heart Failure Research: A First-in-Class Dual GC-A/GC-B Agonist


Cenderitide (also known as CD-NP or chimeric natriuretic peptide, CAS 507289-11-4) is a rationally engineered, 37-amino acid designer natriuretic peptide (NP) developed at the Mayo Clinic [1]. It is constructed by fusing the full sequence of human C-type natriuretic peptide (CNP) to the 15-amino acid C-terminus of the snake venom peptide Dendroaspis natriuretic peptide (DNP) [2]. This unique chimeric structure confers a dual mechanism of action, serving as a first-in-class co-agonist of both particulate guanylyl cyclase-A (pGC-A) and pGC-B receptors, which distinguishes it fundamentally from all native natriuretic peptides [3]. The compound has an assigned USAN designation and has advanced to Phase II clinical investigation for the treatment of acute decompensated heart failure (ADHF) and post-myocardial infarction remodeling [4].

Why Cenderitide Cannot Be Substituted by Nesiritide or Carperitide in Natriuretic Peptide Research


The procurement of generic natriuretic peptides (e.g., nesiritide/BNP or carperitide/ANP) as substitutes for Cenderitide is not scientifically viable due to fundamental and quantifiable differences in receptor pharmacology and resulting pharmacodynamics. Native peptides are selective agonists: ANP and BNP activate only the pGC-A receptor, while CNP activates only the pGC-B receptor [1]. This selectivity results in therapeutic trade-offs; for instance, the pGC-A agonist nesiritide is associated with clinically significant hypotension, a major adverse effect documented in meta-analyses [2]. In contrast, Cenderitide was rationally engineered to co-activate both pGC-A and pGC-B, achieving a dual-receptor profile that integrates the potent renal and aldosterone-suppressing actions of pGC-A with the venodilatory, anti-fibrotic, and hypotensive-sparing effects of pGC-B [3]. The evidence below quantitatively substantiates that these differences in receptor engagement translate into a unique profile of preserved renal function and reduced hypotension that cannot be replicated by any single selective agonist.

Cenderitide vs. Nesiritide and CNP: A Quantitative Evidence Guide for Scientific Differentiation


Dual Receptor Co-Activation Profile Differentiates Cenderitide from All Native Natriuretic Peptides

Cenderitide is uniquely designed to be a dual pGC-A/pGC-B receptor agonist. Native peptides are selective for a single receptor (ANP/BNP for GC-A; CNP for GC-B). Compared to CNP, Cenderitide is a 200-fold greater activator of pGC-A. Compared to ANP, Cenderitide retains 50% potency at pGC-A while gaining a 40-fold greater pGC-B activating action [1]. This dual profile cannot be achieved by any single native peptide.

Receptor Pharmacology Natriuretic Peptide Engineering cGMP Signaling

Superior Hemodynamic Profile: Preserved Blood Pressure Unlike Nesiritide and BNP

A primary safety concern with pGC-A agonists like nesiritide is clinically significant hypotension. In a human clinical trial in stable heart failure patients, a 4-hour infusion of Cenderitide resulted in no change in blood pressure or heart rate compared to placebo [1]. This is in stark contrast to the established profile of nesiritide, where meta-analysis shows a significantly increased risk of hypotension (p<0.00001) compared to control therapy [2]. Preclinical studies confirm Cenderitide was designed to be less hypotensive than BNP or ANP due to its GC-B-mediated venodilatory effect [3].

Hemodynamics Hypotension Heart Failure Safety

Renal-Enhancing Actions with GFR Preservation: Quantified Differentiation from CNP

While the native peptide CNP is selective for pGC-B and lacks renal-enhancing actions, Cenderitide's pGC-A agonism confers significant effects on renal function. In a direct in vivo comparison in normal canines, Cenderitide increased GFR from 37 to 51 ml/min (+38%) and natriuresis from 12 to 242 µeq/min (over 20-fold increase). In contrast, CNP had no effect on these parameters [1]. This renal-enhancing property is preserved in human heart failure, where Cenderitide infusion significantly increased GFR (p=0.04) compared to placebo [2].

Renal Function Glomerular Filtration Rate Diuresis Natriuresis

Potent Anti-Fibrotic Activity: Quantified Reduction in Left Ventricular Fibrosis In Vivo

Cenderitide's dual GC-A/GC-B activation targets both aldosterone suppression (via GC-A) and direct inhibition of fibroblast proliferation and collagen synthesis (via GC-B). In a rat model of early cardiac fibrosis induced by unilateral nephrectomy (UNX), a two-week subcutaneous infusion of Cenderitide significantly suppressed left ventricular (LV) fibrosis compared to vehicle-treated UNX rats [1]. Quantitatively, LV fibrosis area was reduced from 4.2±0.5% in the UNX group to 3±0.4% with Cenderitide treatment (p<0.05), representing an approximately 28.6% reduction in fibrotic area [2].

Cardiac Fibrosis Anti-fibrotic Cardiorenal Remodeling

Enhanced Stability: Greater Resistance to Neprilysin (NEP) Degradation than Native NPs

A key design feature of Cenderitide is its enhanced resistance to proteolytic degradation by neprilysin (NEP), a primary clearance pathway for natriuretic peptides. In vitro studies have demonstrated that Cenderitide is more resistant to NEP degradation compared to the native peptides ANP, BNP, and CNP [1]. This property contributes to its favorable pharmacokinetic profile, enabling a high subcutaneous bioavailability of 72±9% relative to intravenous administration in canines [2].

Peptide Stability Neprilysin Enzymatic Degradation Bioavailability

Superior Cardiorenal Protection vs. ACE Inhibitor (Enalapril) in Canine HF Model

In a canine model of advanced overt heart failure induced by rapid ventricular pacing, the cardiorenal protective effects of chronic (10-day) subcutaneous Cenderitide were compared directly to the standard-of-care ACE inhibitor, enalapril. Continuous infusion of Cenderitide (SQ-pump) significantly improved multiple parameters including higher cardiac output, higher GFR, and higher ejection fraction (all p<0.05) compared to the untreated group, while enalapril lacked these effects. Importantly, Cenderitide achieved these benefits without lowering mean arterial pressure (MAP), whereas the enalapril group showed a reduction in MAP [1].

Cardiorenal Protection Heart Failure Enalapril Hemodynamics

Validated Research Applications for Cenderitide Based on Quantitative Evidence


Investigating Dual pGC-A/pGC-B Pathway Biology Without Hypotensive Confounding

Cenderitide is the optimal tool for researchers requiring a potent, dual activator of both pGC-A and pGC-B pathways. Unlike nesiritide (BNP) or carperitide (ANP), which are selective pGC-A agonists and induce significant hypotension, Cenderitide activates the NP system without altering systemic blood pressure in both preclinical and clinical studies [1][2]. This allows for the clean interrogation of cGMP-mediated cardiorenal, endocrine (aldosterone suppression), and anti-fibrotic effects without the confounding variable of hypotension.

Modeling Cardiorenal Fibrosis and Chronic Kidney Disease with a Potent Anti-Fibrotic Agent

For studies focused on the cardiorenal syndrome and fibrosis, Cenderitide provides a unique, evidence-backed reagent. Its in vivo efficacy has been demonstrated in rodent models of cardiorenal fibrosis, where it significantly reduced left ventricular fibrosis by approximately 28.6% (from 4.2% to 3.0% fibrotic area) and potently suppressed proteinuria (p<0.001) [3][4]. This dual cardiac and renal anti-fibrotic action is a direct consequence of its engineered dual-receptor pharmacology and is not replicated by single-receptor agonists.

Developing Subcutaneous Peptide Therapeutics for Chronic Heart Failure

Cenderitide's favorable subcutaneous (SQ) bioavailability (72±9% relative to IV in canines) and high resistance to NEP degradation make it a model compound for developing chronic, outpatient peptide therapies for heart failure [5]. In a severe canine HF model, continuous SQ infusion of Cenderitide significantly improved cardiac output, GFR, and ejection fraction without lowering blood pressure, outperforming the ACE inhibitor enalapril on key cardiorenal endpoints [6]. This supports its use in translational research for novel delivery systems and chronic HF management strategies.

Enhancing Renal Diuretic and Natriuretic Responses in Acute Decompensated Heart Failure (ADHF)

Cenderitide is a valuable tool for investigating renal-enhancing strategies in ADHF. Unlike the selective pGC-B agonist CNP, which lacks renal effects, Cenderitide dramatically increases GFR (37 to 51 ml/min) and natriuresis (12 to 242 µeq/min) in vivo [7]. Furthermore, when combined with the loop diuretic furosemide, Cenderitide significantly enhances natriuresis and diuresis while providing greater reduction in cardiac preload without inducing systemic hypotension, a profile highly relevant for improving outcomes in fluid-overloaded states [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cenderitide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.